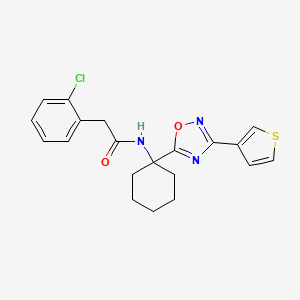
2-(1-Chloroethyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H9Cl2N. It is a pyridine derivative where a chlorine atom is attached to the ethyl group at the second position of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Chloroethyl)pyridine hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-ethylpyridine with thionyl chloride, resulting in the formation of 2-(1-chloroethyl)pyridine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the chlorination of 2-ethylpyridine under controlled conditions. The reaction is carried out in the presence of a catalyst and at elevated temperatures to ensure high yield and purity. The resulting product is then purified and converted to its hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to form ethylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include pyridine N-oxide derivatives and ethylpyridine derivatives.
Scientific Research Applications
2-(1-Chloroethyl)pyridine hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(1-chloroethyl)pyridine hydrochloride involves its interaction with various molecular targets. The chlorine atom in the compound can act as a leaving group, making it reactive towards nucleophiles. This reactivity allows it to participate in substitution reactions, forming covalent bonds with target molecules. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine hydrochloride: Similar in structure but with a chloromethyl group instead of a chloroethyl group.
2-(Bromomethyl)pyridine hydrochloride: Contains a bromomethyl group instead of a chloroethyl group.
2-(Hydroxymethyl)pyridine hydrochloride: Contains a hydroxymethyl group instead of a chloroethyl group.
Uniqueness
2-(1-Chloroethyl)pyridine hydrochloride is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its chloroethyl group provides distinct reactivity compared to other similar compounds, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-(1-chloroethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6(8)7-4-2-3-5-9-7;/h2-6H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSMVNMIWFOECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2616331.png)
![N-[3-(1-benzofuran-2-yl)propyl]-N'-(5-chloro-2-methoxyphenyl)ethanediamide](/img/structure/B2616332.png)


![(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2616337.png)








